molecular formula C23H25FN4O4S B13447540 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione

Cat. No.: B13447540
M. Wt: 472.5 g/mol
InChI Key: XUZTUGWOFAKLPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione is a complex organic compound that features a cyclopropyl group, a thiazinan ring, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione typically involves multiple steps, including the formation of the imidazolidine-2,4-dione core, the introduction of the cyclopropyl group, and the attachment of the thiazinan and pyridinyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction control to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridinyl and phenyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

    Materials Science: The compound’s properties may be explored for use in advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl-containing compounds: Such as cyclopropylamine and cyclopropylcarbinol.

    Thiazinan derivatives: Compounds containing the thiazinan ring, such as thiazinan-4-one.

    Imidazolidine-2,4-dione derivatives: Such as hydantoin and its derivatives.

Uniqueness

3-Cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione is unique due to the combination of its structural features, including the cyclopropyl group, thiazinan ring, and imidazolidine-2,4-dione core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25FN4O4S

Molecular Weight

472.5 g/mol

IUPAC Name

3-cyclopropyl-1-[[4-[6-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-5-fluoropyridin-2-yl]phenyl]methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C23H25FN4O4S/c24-19-7-8-20(25-21(19)14-26-9-11-33(31,32)12-10-26)17-3-1-16(2-4-17)13-27-15-22(29)28(23(27)30)18-5-6-18/h1-4,7-8,18H,5-6,9-15H2

InChI Key

XUZTUGWOFAKLPB-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C(=O)CN(C2=O)CC3=CC=C(C=C3)C4=NC(=C(C=C4)F)CN5CCS(=O)(=O)CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.